Stereochemical Purity: The (R,E)-Configuration Enables >10-Fold More Potent Tubulin Inhibition Compared to (S)-Enantiomer
Taltobulin intermediate-5 is synthesized with the specific (R,E)-stereochemistry that is a critical determinant of the final drug's potency. When the final Taltobulin molecule is assembled using this correct enantiomer, it exhibits a tubulin polymerization IC50 of 0.6–2.4 nM, compared to 6–24 nM for the (S)-enantiomer derived from the incorrect stereoisomer . This represents a >10-fold difference in biochemical potency that is directly attributable to the stereochemical integrity of the starting intermediate.
| Evidence Dimension | Tubulin Polymerization Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.6–2.4 nM (for (R)-Taltobulin derived from (R,E)-intermediate) |
| Comparator Or Baseline | 6–24 nM (for (S)-Taltobulin derived from incorrect stereoisomer) |
| Quantified Difference | >10-fold lower IC50 (higher potency) |
| Conditions | Purified tubulin polymerization assay |
Why This Matters
Procuring the correct stereoisomer intermediate is non-negotiable for achieving the high potency required for ADC payloads; substitution with a racemic mixture or incorrect enantiomer would yield a final product with unacceptably low activity.
